molecular formula C29H35Cl3N6O3S2 B12406925 Avatrombopag-d8 (hydrochloride)

Avatrombopag-d8 (hydrochloride)

Cat. No.: B12406925
M. Wt: 694.2 g/mol
InChI Key: JSHJSCRYBTVFTI-ZQAWUFKJSA-N
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Description

Avatrombopag-d8 (hydrochloride) is a deuterated form of avatrombopag, a small molecule thrombopoietin receptor agonist. It is primarily used to treat thrombocytopenia in patients with chronic liver disease and chronic immune thrombocytopenia. The deuterated version, Avatrombopag-d8, is labeled with deuterium, which can be used in pharmacokinetic studies to track the compound’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of avatrombopag involves several key steps, starting with 6-amino-5-chloro-3-picolinic acid as the initial raw material. The process includes amidation and cyclization reactions to obtain the target product . The preparation process is advantageous due to the availability of raw materials, rapidness, convenience, economy, and environmental protection, making it suitable for large-scale industrial production .

Industrial Production Methods

The industrial production of avatrombopag follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high yield, purity, and cost-effectiveness while adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

Avatrombopag-d8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Scientific Research Applications

Avatrombopag-d8 (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.

    Romiplostim: An injectable thrombopoietin receptor agonist used for similar indications.

Uniqueness

Avatrombopag-d8 (hydrochloride) is unique due to its oral bioavailability and lack of hepatotoxicity, making it a safer and more convenient option for patients . Its deuterated form allows for detailed pharmacokinetic studies, providing valuable insights into the compound’s behavior in the body.

Properties

Molecular Formula

C29H35Cl3N6O3S2

Molecular Weight

694.2 g/mol

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H/i10D2,11D2,12D2,13D2;

InChI Key

JSHJSCRYBTVFTI-ZQAWUFKJSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2CCCCC2)([2H])[2H])([2H])[2H])C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl)([2H])[2H])[2H].Cl

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl

Origin of Product

United States

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